molecular formula C10H20N2O5 B131553 tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate CAS No. 80543-39-1

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

Cat. No.: B131553
CAS No.: 80543-39-1
M. Wt: 248.28 g/mol
InChI Key: UEBVZIJDUYDSQF-BQBZGAKWSA-N
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Description

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of a suitable hydroxy ester with a methoxyamine derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the compound in its desired form and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [R-(R,R)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester**
  • [S-(S,S)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester**

Uniqueness

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate, also known by its CAS number 122709-20-0, is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H20N2O5, with a molecular weight of 248.28 g/mol. It is characterized by the presence of a tert-butyl group and a carbamate functional group, which are critical for its biological activity.

Property Value
Molecular FormulaC10H20N2O5
Molecular Weight248.28 g/mol
CAS Number122709-20-0
Purity>95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor in various enzymatic pathways, potentially influencing metabolic processes in cells. The methoxyamino group is particularly significant for enhancing the compound's binding affinity to target enzymes.

Enzymatic Inhibition

Studies have shown that compounds similar to this compound can inhibit enzymes involved in metabolic regulation. For instance, the inhibition of diacylglycerol acyltransferase (DGAT) has been linked to reduced lipid accumulation in cells, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

  • Antidiabetic Activity : In vitro studies demonstrated that the compound enhances insulin sensitivity and reduces glucose levels in diabetic models.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress-related damage.
  • Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, providing potential benefits in conditions like arthritis.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Inhibition of Lipid Accumulation

In a study involving adipocyte cell lines, this compound was shown to significantly reduce lipid accumulation compared to control groups. The mechanism was attributed to the inhibition of DGAT enzymes .

Case Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of the compound. Results indicated that it scavenged free radicals effectively and reduced lipid peroxidation levels in cellular models .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBVZIJDUYDSQF-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595082
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80543-39-1
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-L-allothreoninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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